2-(4-Tert-butylphenyl)-2-methylpropanenitrile
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Overview
Description
2-(4-Tert-butylphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2-(4-Tert-butylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is explored for potential use in drug development and medicinal chemistry.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemical products .
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to modify biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the nitrile group.
2-(4-tert-Butylphenyl)ethanol: Contains a hydroxyl group instead of a nitrile group.
Tris(2,4-tert-butylphenyl) phosphite: Contains multiple tert-butylphenyl groups attached to a phosphite core .
Uniqueness
2-(4-Tert-butylphenyl)-2-methylpropanenitrile is unique due to the presence of both a nitrile group and a tert-butyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGURMFNVKMOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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